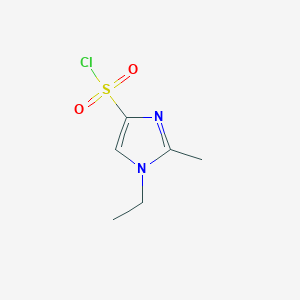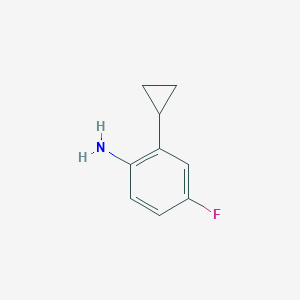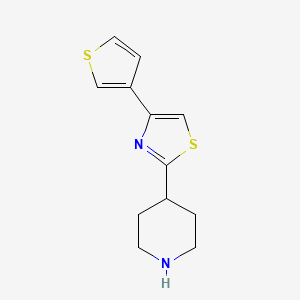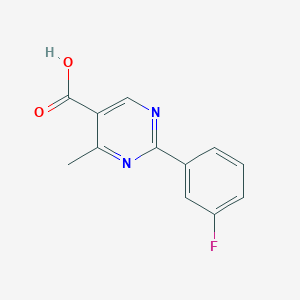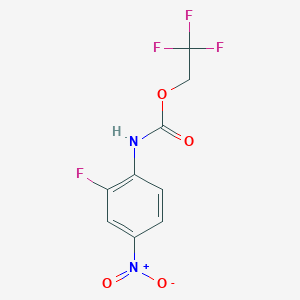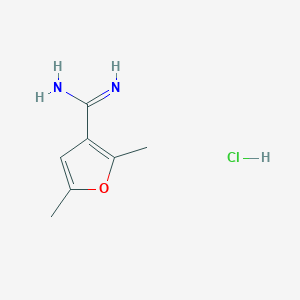
2,5-Dimethylfuran-3-carboximidamide hydrochloride
Übersicht
Beschreibung
2,5-Dimethylfuran-3-carboximidamide hydrochloride is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for 2,5-Dimethylfuran-3-carboximidamide hydrochloride is1S/C7H10N2O.ClH/c1-4-3-6 (7 (8)9)5 (2)10-4;/h3H,1-2H3, (H3,8,9);1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
2,5-Dimethylfuran-3-carboximidamide hydrochloride is a powder . The boiling point and other physical properties are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Sustainable Biofuel Production
One of the most significant applications of 2,5-Dimethylfuran (DMF) is in the production of sustainable biofuels . The catalytic transformation of waste carbohydrates into furan-based biofuels, specifically DMF, is an attractive solution to energy and environmental issues . The potential of DMF as a renewable fuel is prospective, with its physicochemical properties that are similar to those of fossil fuels .
Catalyst-Based Synthesis
The synthesis of 2,5-Dimethylfuran from carbohydrates requires a multitude of active sites and suffers from slow kinetics due to poor diffusion in most composite catalysts . The catalyst needed regeneration after every 10 cycles, which involved treatment of the deactivated catalyst under H2 flow at 220 °C for 2 h .
Conversion Efficiency
The conversion efficiency of carbohydrates to DMF is a critical aspect of its application. The significant catalysts derived from zeolite, noble-metal, non-noble-metal, metal−organic framework, and electrocatalytic materials are discussed, alongside their effects in deriving carbohydrates to DMF .
Reaction Conditions
The effects from reaction conditions, solvents, and hydrogen donors onto the DMF yield are also a significant area of study . Understanding these factors can help optimize the production process and increase the yield of DMF.
Purification Process
The purification process of DMF production is another important application area. The process needs to be efficient and cost-effective to make DMF a viable alternative to traditional fuels .
Economic Feasibility
The economic feasibility of DMF production is a critical factor in its application. The upfront cost of converting biomass into fuels is a significant consideration . The production of DMF from carbohydrate materials could alleviate the energy and environmental problems encountered presently .
Biofuel Candidate
DMF is also called a ‘sleeping giant’ of renewable chemicals . It attracted fuel researchers’ attention due to its comparable physiochemical properties to those of gasoline . This makes DMF a promising biofuel candidate.
Performance in Internal Combustion Engines
A review of DMF’s performance in spark ignition and compression ignition engines is presented . By comparing physiochemical properties of DMF with gasoline, it provides insights into the feasibility of using DMF in current internal combustion engines .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,5-dimethylfuran-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-4-3-6(7(8)9)5(2)10-4;/h3H,1-2H3,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDQOYLPWBWVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylfuran-3-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)

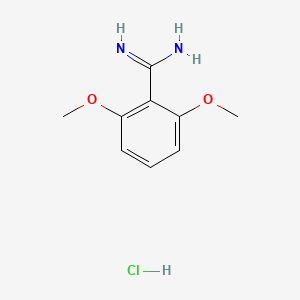
amine](/img/structure/B1453892.png)

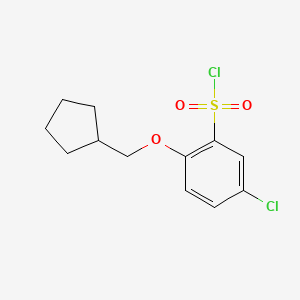
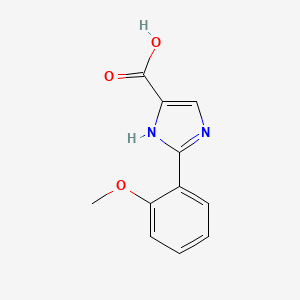

![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453901.png)
